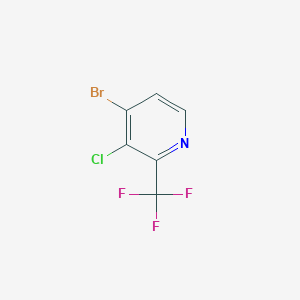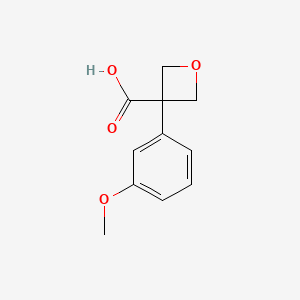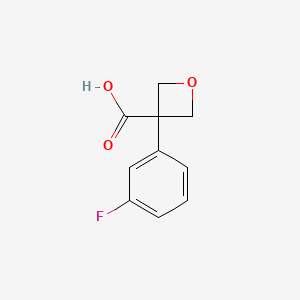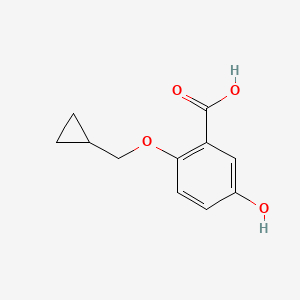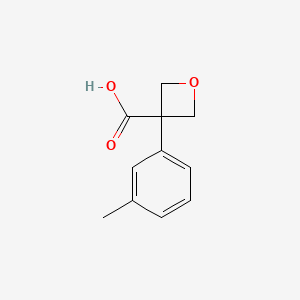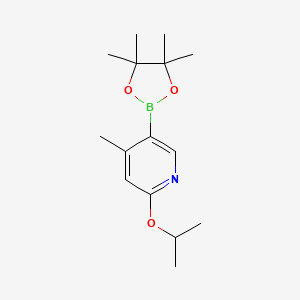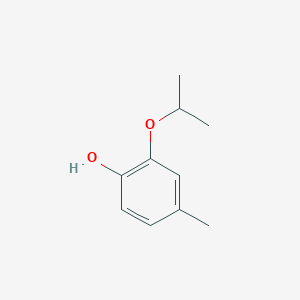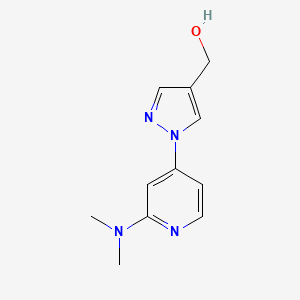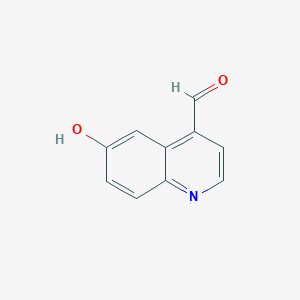
6-Hydroxyquinoline-4-carbaldehyde
Vue d'ensemble
Description
6-Hydroxyquinoline-4-carbaldehyde is a versatile organic compound used in many fields of research and industry. It is a heterocyclic compound with a molecular formula of C10H7NO2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been reported in various studies. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . More efficient methods that reduce reaction time and increase yield have also been developed, such as microwave irradiation techniques .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a hydroxy group at the 6th position and a carbaldehyde group at the 4th position . The molecular weight of this compound is 173.17 g/mol .
Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, 2-Propylquinoline-4-carbohydrazide can be treated with various types of ketones, isatin, and coumarin in ethanol solvent to obtain desired products .
Applications De Recherche Scientifique
1. Antidyslipidemic and Antioxidative Activities
6-Hydroxyquinoline derivatives demonstrate potential as antidyslipidemic and antioxidative agents. A study by Sashidhara et al. (2009) on 8-hydroxyquinoline derivatives, closely related to 6-hydroxyquinoline-4-carbaldehyde, found significant antidyslipidemic and antioxidative activities, representing a new class of promising lead compounds in this area (Sashidhara et al., 2009).
2. Chemistry and Synthetic Applications
The chemistry of quinoline carbaldehydes, including analogs of this compound, is an area of active research. A review by Hamama et al. (2018) highlights the synthesis of quinoline ring systems and their synthetic applications, illustrating the biological evaluation and applications of these compounds (Hamama et al., 2018).
3. Coordination of Rare-Earth Metal Ions
Research by Albrecht et al. (2005) indicates that derivatives of 6-hydroxyquinoline, like semicarbazones, are effective in coordinating rare-earth(III) ions. These compounds have potential applications in the field of coordination chemistry, particularly with rare-earth metals (Albrecht et al., 2005).
4. Selective Fluorescent Sensors
6-Hydroxyquinoline derivatives have been explored as fluorescent sensors. Jiang et al. (2011) synthesized a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, demonstrating high selectivity for aluminum ions in weak acid aqueous conditions (Jiang et al., 2011).
5. Potential Mg2+ Fluorescent Chemosensors
8-hydroxyquinoline-5-carbaldehyde derivatives have been found to be sensitive and selective to Mg2+. Jin et al. (2013) reported a significant increase in fluorescence intensity upon addition of Mg2+, indicating potential applications as Mg2+ fluorescent chemosensors (Jin et al., 2013).
6. Crystal Structure and Fluorescent Properties of Cd(II) Complexes
Gou et al. (2018) synthesized Cd(II) complexes based on acylhydrazone ligands derived from 8-hydroxyquinoline-2-carbaldehyde. Their research explored the crystal structure and fluorescent properties of these complexes, contributing to the understanding of such metal-ligand interactions (Gou et al., 2018).
7. Prototropic Equilibria Studies
Research into prototropic equilibria of 7-hydroxyquinoline-8-carbaldehydes, related to this compound, has been conducted by Vetokhina et al. (2013). These studies provide insights into proton-donating/accepting systems in aqueous solutions (Vetokhina et al., 2013).
Mécanisme D'action
Target of Action
6-Hydroxyquinoline-4-carbaldehyde is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have been reported to harbor vast therapeutic potential . .
Mode of Action
Quinoline derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They interact with various cellular targets, leading to changes in cellular function. The specific interactions of this compound with its targets are yet to be elucidated.
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific effects of this compound at the molecular and cellular level are yet to be elucidated.
Orientations Futures
The synthesis of quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, is a field of active research. Innovative methods that decrease the usage of harmful chemicals and solvents are being explored . These compounds are frequently used in the pharmaceutical industry, and their potential for various pharmacological activities is being investigated .
Analyse Biochimique
Biochemical Properties
6-Hydroxyquinoline-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, anticancer, and antifungal effects . The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and stability. These interactions often involve the formation of Schiff bases, which can alter the enzyme’s conformation and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . It can also form covalent bonds with nucleophilic residues in proteins, resulting in changes in protein structure and function. These interactions can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, resulting in reduced levels of these essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in other organelles such as mitochondria can affect cellular metabolism and energy production .
Propriétés
IUPAC Name |
6-hydroxyquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKECRXASINLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


